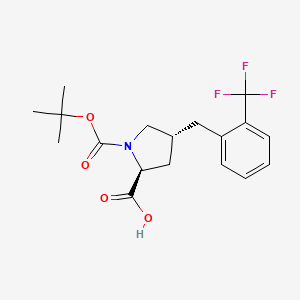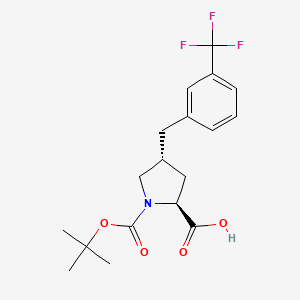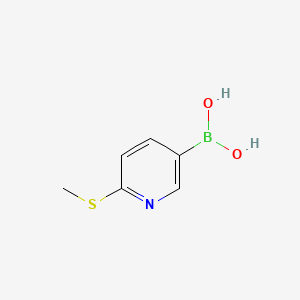
2-Methylthiopyridine-5-boronic acid
Übersicht
Beschreibung
2-Methylthiopyridine-5-boronic acid is a chemical compound that belongs to the class of boronic acids, which are known for their utility in various organic reactions, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are characterized by their boron atom connected to two hydroxyl groups and an organic moiety. In the case of 2-methylthiopyridine-5-boronic acid, the organic moiety includes a pyridine ring, a sulfur atom, and a methyl group, which can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, which are closely related to 2-methylthiopyridine-5-boronic acid, has been described using regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate . These methods provide a general approach for the synthesis of various boronic acids and esters, which can be further functionalized to create a wide range of compounds, including those with methyl and sulfur substituents.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity in chemical reactions. For instance, the X-ray crystal structure of a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate, has been determined, showing the importance of intra and intermolecular interactions in the stability of these compounds . Although the exact structure of 2-methylthiopyridine-5-boronic acid is not provided, similar structural analyses are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules . The synthesis of novel halopyridinylboronic acids and esters demonstrates their ability to undergo Pd-catalyzed coupling with aryl halides, which is a key step in the construction of new pyridine libraries . This suggests that 2-methylthiopyridine-5-boronic acid could also participate in similar coupling reactions, potentially leading to the synthesis of new methylthiopyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid involved careful control of reaction conditions to achieve high yield and purity, indicating the sensitivity of these compounds to experimental parameters . While specific data on 2-methylthiopyridine-5-boronic acid is not provided, it is likely that similar considerations apply to its synthesis and handling.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Boronic acids, including derivatives like 2-Methylthiopyridine-5-boronic acid, are pivotal in developing selective fluorescent chemosensors for detecting biologically active substances. These chemosensors are instrumental in probing carbohydrates and bioactive substances, benefiting diagnostics and disease prevention. The interaction of boronic acid with cis-1,2- or 1,3-diol forms rings, serving as fluorescence reporters to probe various analytes including L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. This application highlights the importance of boronic acid derivatives in crafting tools for biological and chemical sensing, which is crucial for medical diagnostics and environmental monitoring (Huang et al., 2012).
Sensing Applications
Boronic acids are widely utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions enable boronic acids to function in both homogeneous assays and heterogeneous detection scenarios. Furthermore, the key interaction of boronic acids with diols allows their use in biological labeling, protein manipulation and modification, separation, and the development of therapeutics. The versatility of boronic acids in sensing applications is a testament to their importance in scientific research, spanning from environmental monitoring to biomedical applications (Lacina, Skládal, & James, 2014).
Biomedical Applications
Boronic acid-containing polymers derived from boronic acids, such as 2-Methylthiopyridine-5-boronic acid, have shown significant promise in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, offering new avenues for the development of novel biomaterials. The underutilization of boronic acid-containing (co)polymers compared to other functional polymers indicates a potential area of growth in biomedical research, emphasizing the need for further exploration of boronic acid polymers in healthcare (Cambre & Sumerlin, 2011).
Antitumor Activity
In the realm of cancer research, boronic acids have been explored for their antitumor potential. A study on novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, potentially similar in reactivity to 2-Methylthiopyridine-5-boronic acid derivatives, demonstrated promising antitumoral effects in triple negative breast cancer (TNBC) cell lines. This research underscores the potential of boronic acid derivatives in oncology, particularly in developing treatments for aggressive cancer types like TNBC (Silva et al., 2021).
Catalysis and Organic Synthesis
Boronic acids play a crucial role in catalysis, particularly in the Suzuki-Miyaura coupling reactions, a cornerstone technique in organic synthesis for forming C-C bonds. The versatility of boronic acids, including specific derivatives like 2-Methylthiopyridine-5-boronic acid, enables the efficient synthesis of complex organic molecules, highlighting their significance in drug discovery and materials science. This application showcases the critical role of boronic acids in advancing synthetic methodologies, facilitating the development of new pharmaceuticals and materials (Kinzel, Zhang, & Buchwald, 2010).
Eigenschaften
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)pyridin-3-ylboronic acid | |
CAS RN |
321438-86-2 | |
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
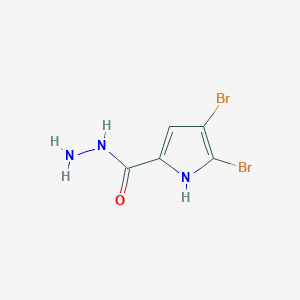
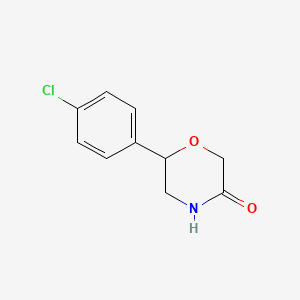
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)



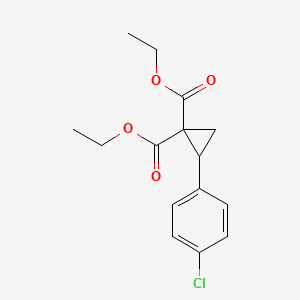
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


